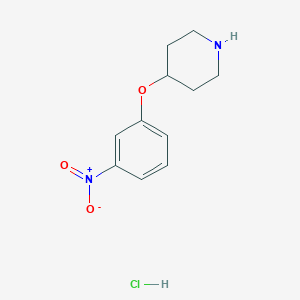

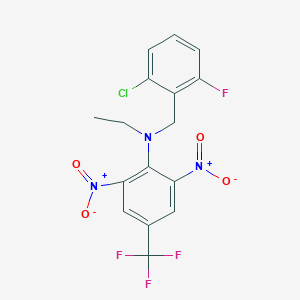

4-(3-Nitrophenoxy)piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-(3-Nitrophenoxy)piperidine hydrochloride involves complex reactions where piperidine derivatives are key intermediates. For instance, the reaction of 4-chloropyridine hydrochloride with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl in the presence of potassium hydroxide leads to novel complexes that show interesting magnetic properties due to their unique structural configurations (Halcrow et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds within the piperidine category often exhibits significant hydrogen bonding and crystal packing phenomena. For example, a study on the crystal structure of 4-carboxypiperidinium chloride showed detailed hydrogen bonding interactions, highlighting the influence of molecular structure on the physical properties of such compounds (Szafran et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can lead to the formation of various structurally diverse and complex molecules. For example, the synthesis of halogenated 4-(phenoxymethyl)piperidines as potential δ receptor ligands showcased the versatility of piperidine derivatives in forming compounds with significant biological relevance (Waterhouse et al., 1997).

Wissenschaftliche Forschungsanwendungen

Spectroscopy and Computational Chemistry

- Scientific Field: Computational Chemistry

- Application Summary: Piperidine derivatives have been subjects in spectroscopic and theoretical studies, focusing on their interaction with various phenols.

- Methods of Application: The dielectric studies shed light on the preferred orientation of the piperidines and their interaction.

- Results: These studies provide insights into the through bond interaction and the impact of methyl substitution.

Medicinal Chemistry and Bioactivity

- Scientific Field: Medicinal Chemistry

- Application Summary: Piperidine derivatives are explored for their potential bioactivities.

- Methods of Application: A study on Mannich bases with piperidine moiety reveals their cytotoxicity and carbonic anhydrase inhibitory activities.

- Results: One specific derivative showed effective cytotoxicity, marking a path for further investigations as a potential drug candidate.

Anticancer Applications

- Scientific Field: Pharmacology

- Application Summary: Piperidine and its derivatives, including “4-(3-Nitrophenoxy)piperidine hydrochloride”, have been studied for their potential anticancer properties . They have shown therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Methods of Application: These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

- Results: Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Drug Design

- Scientific Field: Medicinal Chemistry

- Application Summary: Piperidines, including “4-(3-Nitrophenoxy)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Antimalarial Applications

- Scientific Field: Pharmacology

- Application Summary: Several natural piperidines with potent antimalarial activities are reported in the literature . Febrifugine, a natural piperidine alkaloid, is the most popular antimalarial that has been used for more than 2,000 years .

- Methods of Application: The antimalarial activity of these compounds is evaluated using various in vitro and in vivo assays .

- Results: These compounds have shown significant antimalarial activity, providing a promising avenue for the development of new antimalarial drugs .

Eigenschaften

IUPAC Name |

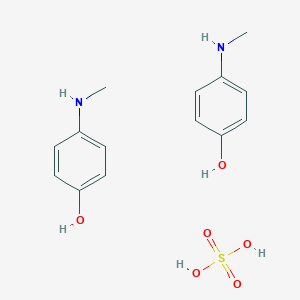

4-(3-nitrophenoxy)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)9-2-1-3-11(8-9)16-10-4-6-12-7-5-10;/h1-3,8,10,12H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNVAZLSQUKSQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC(=C2)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625505 |

Source

|

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Nitrophenoxy)piperidine hydrochloride | |

CAS RN |

125043-83-6 |

Source

|

| Record name | 4-(3-Nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)